molecular formula C23H21N3O4S2 B2846083 N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide CAS No. 865159-66-6

N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2846083
CAS No.: 865159-66-6
M. Wt: 467.56
InChI Key: HXWREXXNWPNVBV-BZZOAKBMSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical characteristics .

Scientific Research Applications

Antimicrobial and Antifungal Screening The synthesis and screening of compounds related to N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide have demonstrated significant antimicrobial activity. A series of derivatives incorporating the thiazole ring have been investigated for their potential in combating bacterial and fungal infections. These studies suggest that the thiazole derivatives could provide valuable therapeutic options for microbial diseases, especially targeting bacterial and fungal pathogens (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer Treatment Research into new zinc phthalocyanine derivatives, substituted with groups related to the chemical structure of interest, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, a crucial property for the efficacy of PDT. Their photophysical and photochemical properties suggest significant potential as Type II photosensitizers in cancer therapy, offering a promising avenue for the treatment of various cancers (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents and Benzodiazepine Receptor Agonism Developments in the synthesis of 4-thiazolidinone derivatives, as potential anticonvulsant agents, underline the therapeutic potential of compounds structurally related to N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide. These compounds are designed to interact with benzodiazepine receptors, showing considerable anticonvulsant activity in preclinical models. Their pharmacological profile indicates that these novel compounds may offer benefits in treating convulsive disorders without impairing learning and memory, pointing to a significant therapeutic advantage (Faizi et al., 2017).

Optical, Thermal, and Biological Properties The synthesis and characterization of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and its derivatives have been extensively studied for their optical, thermal, biological, and nonlinear optical (NLO) properties. Such compounds exhibit promising antibacterial and antifungal activities and demonstrate significant second harmonic generation (SHG) efficiency, making them potential candidates for various applications in material science and biological research (Prabukanthan et al., 2020).

Mechanism of Action

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Safety and Hazards

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Future Directions

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Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-30-14-13-26-20-12-11-19(32(24,28)29)15-21(20)31-23(26)25-22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWREXXNWPNVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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